
1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-
Overview
Description
1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- (CAS 5780-07-4), also known as Myristicinaldehyde, is a substituted benzodioxole derivative with a molecular formula of C₉H₈O₄ and a molecular weight of 180.16 g/mol. It features a methoxy group at the 7-position and an aldehyde functional group at the 5-position of the benzodioxole ring. This compound is notable for its role in flavor and odor studies, particularly in the spoilage of aquatic products, where it contributes to fishy and metallic odors . Additionally, it has been explored in pharmaceutical research for its structural relevance to antitumor and anti-inflammatory agents . Physicochemical properties include a boiling point of 303.2°C, a density of 1.321 g/cm³, and moderate volatility (vapor pressure: 0.000943 mmHg at 25°C) .
Mechanism of Action
Target of Action
Myristicin aldehyde, also known as 3-Methoxy-4,5-methylenedioxybenzaldehyde, is a naturally occurring compound found in various plants such as nutmeg, parsley, and carrots . It has been suggested that myristicin aldehyde may modulate GABA receptors, possibly acting as an antagonist . This interaction with GABA receptors could be one of the primary targets of myristicin aldehyde.
Mode of Action
The interaction of myristicin aldehyde with GABA receptors could result in the generation of anxiety . This suggests that the compound might have a role in modulating neurological processes.
Biochemical Pathways
Myristicin aldehyde is thought to be involved in several biochemical pathways. It is metabolized in the liver by enzymes of the cytochrome P450 complex . The primary bioactivation pathway of myristicin aldehyde is 1’-hydroxylation of the alkene side chain to yield the 1’-hydroxy metabolite . This metabolite can then be conjugated with either glucuronic acid, representing a detoxification reaction, or sulfate, representing the ultimate bioactivation to 1’-sulfoxymyristicin .
Pharmacokinetics
It is known that myristicin aldehyde is metabolized in the liver by the cytochrome P450 complex
Result of Action
Some studies have suggested that it may have anxiogenic effects and affect motor actions . It has also been suggested that myristicin aldehyde may potentiate the cytotoxic effects of certain chemotherapeutic agents .
Biochemical Analysis
Biochemical Properties
Myristicin aldehyde plays a role in various biochemical reactions. It is metabolized in the liver by enzymes of the cytochrome P450 complex . Its hepatic biotransformation generates active metabolites, including 1’-hydroxymyristicin and 5-allyl-1-methoxy-2,3-dihydroxybenzene . These metabolites interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Myristicin aldehyde has been shown to have several effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have dose-dependent cytotoxicity in living cells .
Molecular Mechanism
The molecular mechanism of action of Myristicin aldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
The effects of Myristicin aldehyde change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Myristicin aldehyde vary with different dosages in animal models . Neuropsychological symptoms usually develop after consuming 10 to 15 g of nutmeg, or about 400 mg of myristicin . This corresponds to 6–7 mg/kg, indicating a dose-dependent effect .
Metabolic Pathways
Myristicin aldehyde is involved in various metabolic pathways . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Biological Activity
1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- (commonly referred to as 7-MBDCA) is an organic compound characterized by its benzodioxole structure combined with a carboxaldehyde functional group. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C₉H₈O₄
- Molecular Weight : 180.16 g/mol
The presence of the methoxy group enhances the compound's reactivity and stability, making it a valuable candidate for further biological studies.
Antioxidant Activity
Research indicates that derivatives of 1,3-benzodioxole compounds exhibit significant antioxidant properties. The antioxidant activity of 7-MBDCA is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that 7-MBDCA showed a dose-dependent increase in antioxidant activity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals.
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25% |
50 | 50% |
100 | 75% |
This suggests that higher concentrations of 7-MBDCA correlate with increased antioxidant capacity, which may have implications for preventing oxidative stress-related diseases.
Antimicrobial Activity
7-MBDCA has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
These results indicate that 7-MBDCA could serve as a potential antimicrobial agent in pharmaceutical applications.
Anticancer Properties
The anticancer potential of 7-MBDCA has been explored in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.
In one study, treatment with 7-MBDCA resulted in:
- Increased Caspase-3 Activity : Indicative of apoptosis induction.
- Cell Cycle Arrest : Notably at the G2/M phase.
The following table summarizes the effects observed in cancer cell lines:
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
HeLa | 20 | 70 |
MCF-7 | 25 | 65 |
The proposed mechanism of action for the biological activities of 7-MBDCA involves its interaction with various molecular targets:
- Antioxidant Mechanism : The aldehyde group may form covalent bonds with reactive oxygen species (ROS), neutralizing them.
- Antimicrobial Mechanism : Interaction with bacterial cell membranes may disrupt their integrity.
- Anticancer Mechanism : Binding to specific proteins involved in apoptosis pathways leads to increased cell death.
Case Studies
- Antioxidant Efficacy Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of various benzodioxole derivatives, including 7-MBDCA, in reducing oxidative stress markers in vitro.
- Microbial Resistance Research : Another study focused on the antimicrobial effects of benzodioxole derivatives against resistant strains of bacteria, emphasizing the need for new antimicrobial agents derived from natural products.
- Cancer Therapeutics Development : Recent research explored the synthesis of analogs based on the structure of 7-MBDCA aimed at enhancing its anticancer properties through targeted modifications.
Scientific Research Applications
Medicinal Chemistry
1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- has shown promise in various medicinal applications:
- Antitumor Properties : Recent studies indicate that this compound exhibits antitumor activity, particularly in inhibiting the metastasis of breast, skin (melanoma), and ovarian cancers in murine models . This suggests potential for further development as an anticancer agent.
- Neuroprotective Effects : Some derivatives of benzodioxole compounds have been studied for their neuroprotective effects against neurodegenerative diseases. The methoxy group may enhance the bioactivity of the compound in neural contexts .
Agricultural Applications
The compound has been explored for its potential use in agriculture:
- Pesticide Development : Due to its structural characteristics, 1,3-benzodioxole derivatives may serve as templates for developing novel pesticides. The efficacy of these compounds against specific pests is currently under investigation .
Flavoring and Fragrance Industry
The methoxy group in 1,3-benzodioxole-5-carboxaldehyde contributes to its aromatic properties:
- Flavoring Agent : It is utilized as a flavoring agent in food products due to its pleasant aroma reminiscent of certain spices. This application is particularly relevant in the formulation of natural food flavorings.
Case Studies
Safety and Regulatory Information
While the compound shows promise across various applications, safety assessments are crucial:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-?
The synthesis of substituted 1,3-benzodioxole carboxaldehydes typically involves regioselective functionalization under mild conditions. For example, analogous compounds like 4,7-dimethoxy-1,3-benzodioxole-5,6-dicarboxaldehyde are synthesized via formylation reactions using dichloromethyl methyl ether (Cl₂CHOMe) in the presence of Lewis acids like TiCl₄ . For the 7-methoxy derivative, selective protection of hydroxyl groups (e.g., methyl ether formation) followed by controlled oxidation of methyl groups to aldehydes may be required. Key steps include chromatographic purification (e.g., silica gel column) and recrystallization for purity validation.
Q. How is this compound characterized using spectroscopic methods?
- NMR Spectroscopy : The aldehyde proton typically appears as a singlet near δ 9.8–10.0 ppm in H NMR. Methoxy groups (δ 3.8–4.0 ppm) and benzodioxole protons (δ 6.0–6.5 ppm) aid in structural confirmation .
- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular formula C₁₀H₈O₅ (calculated MW: 208.17). Fragmentation patterns (e.g., loss of CO or CH₃O groups) provide additional validation .
- IR Spectroscopy : Strong absorption bands for the aldehyde group (~1700 cm⁻¹) and benzodioxole ether linkages (~1250 cm⁻¹) are critical .
Advanced Research Questions
Q. How can regioselective modifications at the 5- and 7-positions be achieved without cross-reactivity?
Regioselectivity challenges arise due to the electronic similarity of positions on the benzodioxole ring. Strategies include:
- Directed ortho-Metalation : Using directing groups (e.g., methoxy) to guide lithiation at specific positions, followed by electrophilic quenching .
- Protecting Group Strategies : Temporary protection of the aldehyde group (e.g., acetal formation) to prevent undesired side reactions during methoxy or aldehyde modifications .
- Computational Modeling : DFT calculations to predict reactive sites based on electron density maps, as demonstrated in analogous benzodioxole derivatives .
Q. What analytical methods resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or mass spectra may arise from impurities or tautomeric forms. Solutions include:
- 2D NMR (COSY, HSQC) : To confirm proton-proton correlations and assign overlapping signals .
- High-Resolution Mass Spectrometry (HRMS) : To distinguish between isobaric ions (e.g., C₁₀H₈O₅ vs. C₉H₁₂O₆) with sub-ppm accuracy .
- X-ray Crystallography : Definitive structural elucidation, as applied to related benzodioxole-acridine hybrids .
Q. How does the compound’s reactivity compare to non-methoxy benzodioxole aldehydes?
The 7-methoxy group enhances electron density at the 5-position, increasing susceptibility to nucleophilic attacks (e.g., Grignard additions). Comparative studies on 1,3-benzodioxole-5-carboxaldehyde (without methoxy) show slower reaction kinetics in aldol condensations, highlighting the methoxy group’s electronic influence .
Q. What are its applications in heterocyclic synthesis?
The aldehyde group serves as a precursor for cyclization reactions. For instance, condensation with hydroxyacetone can yield quinone derivatives, as seen in the synthesis of nepenthe analogs . The methoxy group further stabilizes intermediates via resonance, enabling complex heterocycles (e.g., acridines) for pharmacological studies .
Q. Methodological Best Practices
- Purification : Use preparative HPLC with C18 columns for polar byproducts, or recrystallization from ethanol/water mixtures .
- Stability Testing : Monitor aldehyde oxidation under ambient conditions via TLC or UV-Vis spectroscopy (λ ~270 nm for aldehyde absorption) .
- Safety Protocols : Follow guidelines for handling aldehydes (e.g., PPE, fume hoods) as outlined in safety data sheets for structurally similar compounds .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Stability and Reactivity
- 7-Methoxy vs.
- Reductive Reactivity : The aldehyde group in the 7-methoxy derivative can undergo reductive amination or oxidation, similar to piperonal (1,3-benzodioxole-5-carboxaldehyde), but with modified kinetics due to electron-donating methoxy effects .
Properties
IUPAC Name |
7-methoxy-1,3-benzodioxole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFRBHZYZCIOJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064001 | |
Record name | 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5780-07-4 | |
Record name | Myristicinaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5780-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxybenzo-1,3-dioxole-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Myristicin Aldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NVX6YPV6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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